
2-Heptylundecyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptylundecyl diphenyl phosphate: is an organic compound with the molecular formula C30H47O4P. It is a type of alkyl phenyl phosphate, characterized by the presence of a phosphate group bonded to two phenyl groups and a long alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptylundecyl diphenyl phosphate typically involves the reaction of diphenyl phosphoryl chloride with 2-heptylundecyl alcohol. This reaction is carried out in the presence of a catalyst, such as triethylamine, and an acid scavenger. The reaction conditions usually include a temperature range of 60 to 200°C and a pressure range of 0.001 to 1.1 bara .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is often sparged with an inert carrier gas to maintain the desired pressure and temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Heptylundecyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce alkyl phosphates .
Applications De Recherche Scientifique
Chemistry: 2-Heptylundecyl diphenyl phosphate is used as a plasticizer in the production of polymers, enhancing their flexibility and durability. It is also employed as a flame retardant in various materials, providing fire resistance .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It is used in experiments to understand its impact on metabolic pathways and cellular signaling .
Medicine: Although not widely used in medicine, this compound is investigated for its potential therapeutic applications, particularly in drug delivery systems and as a component in medical devices .
Industry: In the industrial sector, this compound is utilized in the manufacturing of lubricants, coatings, and adhesives. Its unique chemical properties make it suitable for enhancing the performance and stability of these products .
Mécanisme D'action
The mechanism of action of 2-Heptylundecyl diphenyl phosphate involves its interaction with various molecular targets and pathways. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. As a flame retardant, it forms a protective layer on the material’s surface, preventing the spread of flames .
Comparaison Avec Des Composés Similaires
2-Ethylhexyl diphenyl phosphate: Similar in structure but with a shorter alkyl chain.
Diphenyl phosphate: Lacks the long alkyl chain, resulting in different physical and chemical properties.
Triphenyl phosphate: Contains three phenyl groups instead of two, leading to distinct applications and reactivity
Uniqueness: 2-Heptylundecyl diphenyl phosphate is unique due to its long alkyl chain, which imparts specific properties such as enhanced flexibility and hydrophobicity. This makes it particularly useful in applications requiring these characteristics, such as in plasticizers and flame retardants .
Propriétés
Numéro CAS |
183810-88-0 |
|---|---|
Formule moléculaire |
C30H47O4P |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
2-heptylundecyl diphenyl phosphate |
InChI |
InChI=1S/C30H47O4P/c1-3-5-7-9-10-12-16-22-28(21-15-11-8-6-4-2)27-32-35(31,33-29-23-17-13-18-24-29)34-30-25-19-14-20-26-30/h13-14,17-20,23-26,28H,3-12,15-16,21-22,27H2,1-2H3 |
Clé InChI |
XAULERQIGBCQTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CCCCCCC)COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


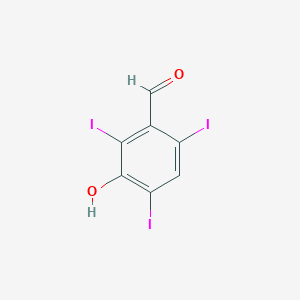
![5-Methoxy-3-[2-(morpholin-4-yl)ethoxy]-1-benzofuran-2-carboxylic acid](/img/structure/B14254887.png)
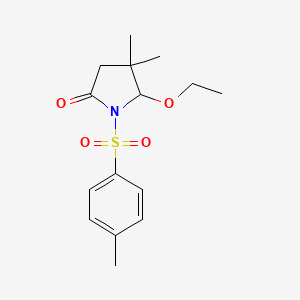

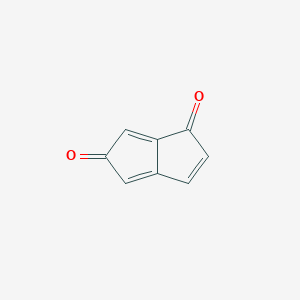

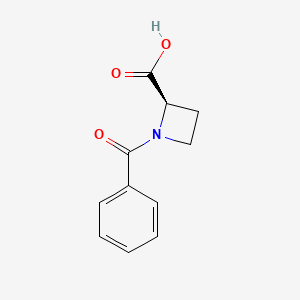
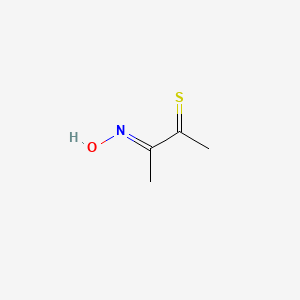
![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)
